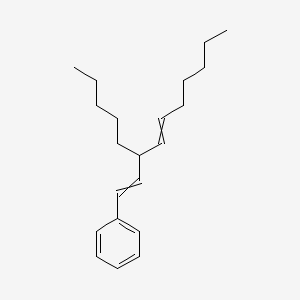![molecular formula C30H34OSi2 B14250023 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane CAS No. 245656-38-6](/img/structure/B14250023.png)
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to phenyl and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane typically involves the reaction of dimethylchlorosilane with 4-methylbenzyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50-70°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Grignard reagents, organolithium compounds; temperatures around -78 to 25°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the reagents used.
科学研究应用
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer treatment.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
作用机制
The mechanism by which 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
- 1,1-Dimethyl-2,3,4,5-tetra(p-methylphenyl)silole
- 1,3-Dimethyl-1,3-diphenylurea
Uniqueness
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is unique due to its specific arrangement of phenyl and methylphenyl groups around the silicon atoms. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
245656-38-6 |
|---|---|
分子式 |
C30H34OSi2 |
分子量 |
466.8 g/mol |
IUPAC 名称 |
methyl-[methyl-[(4-methylphenyl)methyl]-phenylsilyl]oxy-[(4-methylphenyl)methyl]-phenylsilane |
InChI |
InChI=1S/C30H34OSi2/c1-25-15-19-27(20-16-25)23-32(3,29-11-7-5-8-12-29)31-33(4,30-13-9-6-10-14-30)24-28-21-17-26(2)18-22-28/h5-22H,23-24H2,1-4H3 |
InChI 键 |
JJCDKXMYQOYYDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C[Si](C)(C2=CC=CC=C2)O[Si](C)(CC3=CC=C(C=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
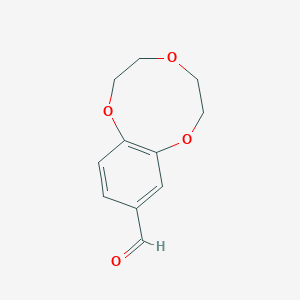

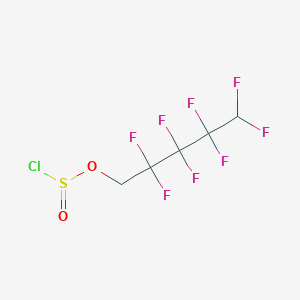
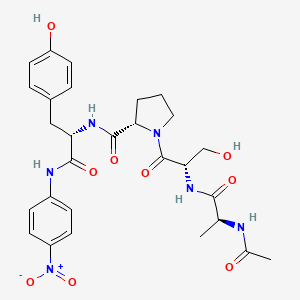
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
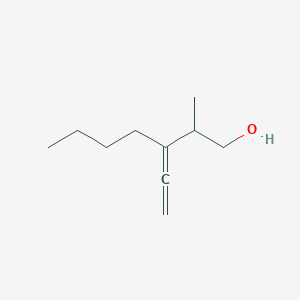
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
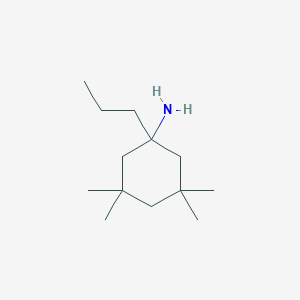
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
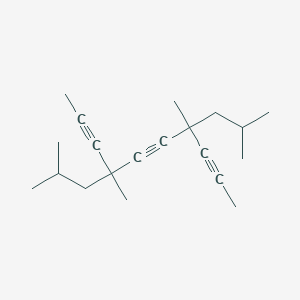
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
